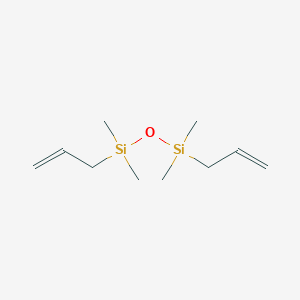

1,3-Diallyltetramethyldisiloxane

Description

Properties

IUPAC Name |

[dimethyl(prop-2-enyl)silyl]oxy-dimethyl-prop-2-enylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22OSi2/c1-7-9-12(3,4)11-13(5,6)10-8-2/h7-8H,1-2,9-10H2,3-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYTGWYJWMAKBPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CC=C)O[Si](C)(C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344774 | |

| Record name | 1,3-DIALLYLTETRAMETHYLDISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17955-81-6 | |

| Record name | 1,3-DIALLYLTETRAMETHYLDISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Fingerprinting of 1,3-Diallyltetramethyldisiloxane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Molecular Architecture

In the landscape of advanced materials and pharmaceutical development, a precise understanding of molecular structure is paramount. 1,3-Diallyltetramethyldisiloxane, a versatile organosilicon compound, serves as a critical building block in the synthesis of novel polymers and functionalized materials. Its unique combination of a flexible siloxane backbone and reactive allyl groups necessitates a thorough and multi-faceted analytical approach to ensure purity, consistency, and predictable reactivity. This guide provides an in-depth exploration of the spectroscopic techniques employed to elucidate the structure of this compound, offering both theoretical underpinnings and practical, field-tested methodologies. As a senior application scientist, the rationale behind experimental choices is emphasized, ensuring a robust and validated analytical workflow.

The Analytical Imperative: A Multi-Technique Approach

A single spectroscopic technique rarely provides a complete structural picture. A synergistic application of multiple analytical methods is essential for an unambiguous characterization of this compound. This guide will focus on a core suite of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Raman Spectroscopy. Each technique probes different aspects of the molecule's structure, and their combined data provides a comprehensive and self-validating "fingerprint."

Caption: A multi-faceted spectroscopic workflow for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Neighborhood

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic and organometallic compounds. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within the molecule. For this compound, ¹H, ¹³C, and ²⁹Si NMR are indispensable.

¹H NMR: A Proton's Perspective

¹H NMR provides detailed information about the hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the methyl and allyl protons. Based on the closely related 1,3-divinyltetramethyldisiloxane[1][2], we can predict the following resonances:

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Si-CH₃ | ~0.1 | Singlet | 12H |

| Si-CH₂- | ~1.5-1.7 | Doublet | 4H |

| -CH=CH₂ | ~5.6-6.0 | Multiplet | 2H |

| -CH=CH₂ | ~4.8-5.1 | Multiplet | 4H |

-

Causality in Chemical Shifts: The upfield chemical shift of the Si-CH₃ protons is a hallmark of methyl groups attached to silicon, owing to the lower electronegativity of silicon compared to carbon. The protons of the allyl group will exhibit more complex splitting patterns due to spin-spin coupling between the adjacent protons.

¹³C NMR: The Carbon Skeleton

¹³C NMR reveals the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks for each unique carbon environment.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| Si-CH₃ | ~0-2 |

| Si-CH₂- | ~25-30 |

| -CH=CH₂ | ~130-135 |

| -CH=CH₂ | ~112-115 |

-

Expert Insight: The chemical shifts of the olefinic carbons are particularly diagnostic, confirming the presence of the allyl functional groups. The Si-CH₃ carbon signal will appear at a very high field, characteristic of organosilicon compounds.[3]

²⁹Si NMR: Probing the Siloxane Core

²⁹Si NMR directly probes the silicon atoms, providing crucial information about the siloxane backbone. The chemical shift is highly sensitive to the substituents on the silicon atom.[4][5]

| Silicon Environment | Predicted Chemical Shift (δ, ppm) |

| O-Si(CH₃)₂(CH₂CH=CH₂) | ~ -5 to -10 |

-

Trustworthiness through Validation: The observation of a single peak in the expected region of the ²⁹Si NMR spectrum provides strong evidence for the symmetrical nature of the this compound molecule and the purity of the sample.

Experimental Protocol: NMR Spectroscopy

A well-prepared sample is critical for obtaining high-quality NMR spectra.[6][7][8]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The use of a deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for ¹H, ¹³C, and ²⁹Si).

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C and ²⁹Si NMR, a larger number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of these isotopes.

Caption: A streamlined experimental workflow for NMR analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[9] The spectrum of this compound will be dominated by vibrations associated with the Si-O-Si backbone, Si-CH₃, and the allyl groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkenyl) | ~3080 | Medium |

| C-H stretch (alkyl) | ~2960, 2900 | Strong |

| C=C stretch (alkenyl) | ~1640 | Medium |

| Si-CH₃ symmetric deformation | ~1260 | Strong, Sharp |

| Si-O-Si asymmetric stretch | ~1060 | Very Strong, Broad |

| =C-H bend (out-of-plane) | ~995, 910 | Strong |

| Si-CH₃ rock | ~840, 800 | Strong |

-

Authoritative Grounding: The strong, broad absorption band around 1060 cm⁻¹ is highly characteristic of the Si-O-Si stretching vibration in siloxanes.[9] The sharp, intense peak at approximately 1260 cm⁻¹ is diagnostic for the Si-CH₃ symmetric deformation.[9]

Experimental Protocol: FT-IR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is ideal for the analysis of liquid samples as it requires minimal sample preparation.[10][11][12][13]

Step-by-Step Methodology:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice.[14][15][16][17][18]

The molecular ion peak (M⁺) for this compound (C₁₀H₂₂OSi₂) is expected at m/z 214.4.

Expected Fragmentation Pattern:

-

Loss of a methyl group (-CH₃): [M - 15]⁺ at m/z 199.

-

Loss of an allyl group (-CH₂CH=CH₂): [M - 41]⁺ at m/z 173.

-

Cleavage of the Si-O-Si bond: This can lead to a variety of smaller fragments. A prominent peak is expected at m/z 143, corresponding to the [ (CH₃)₂Si(CH₂CH=CH₂)O ]⁺ fragment.

-

Rearrangement and further fragmentation: A complex pattern of smaller fragments will also be observed.

-

Self-Validating System: The isotopic pattern of the molecular ion peak, particularly the presence of the M+1 and M+2 peaks due to the natural abundance of ¹³C and ²⁹Si, can be used to confirm the elemental composition of the molecule.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. A non-polar capillary column (e.g., DB-5ms) is typically used for the separation of siloxanes.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Raman Spectroscopy: A Complementary Vibrational Technique

Raman spectroscopy is another form of vibrational spectroscopy that provides information complementary to FT-IR.[19][20][21] While FT-IR measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. A key advantage of Raman spectroscopy is its low interference from water, making it suitable for in-situ reaction monitoring in aqueous media.

Expected Raman Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=C stretch (alkenyl) | ~1640 | Strong |

| Si-O-Si symmetric stretch | ~490 | Medium |

| Si-C symmetric stretch | ~710 | Strong |

-

Expertise in Interpretation: The C=C stretching vibration of the allyl group, which may be of medium intensity in the IR spectrum, is often a strong and sharp band in the Raman spectrum, making it a useful diagnostic peak. The symmetric Si-O-Si stretch is also readily observed in the Raman spectrum.[22][23]

Experimental Protocol: Raman Spectroscopy

Step-by-Step Methodology:

-

Sample Placement: Place a small amount of liquid this compound in a glass vial or NMR tube.

-

Laser Excitation: Focus a laser beam (e.g., 785 nm) onto the sample.

-

Signal Collection: Collect the scattered light at a 90° or 180° angle to the incident beam.

-

Spectral Analysis: Pass the collected light through a spectrometer to separate the Raman scattered light from the Rayleigh scattered light and generate the Raman spectrum.

Conclusion: A Holistic View of Molecular Identity

The spectroscopic characterization of this compound is a prime example of the power of a multi-technique analytical approach. By combining the insights from NMR, FT-IR, Mass Spectrometry, and Raman Spectroscopy, a comprehensive and unambiguous structural elucidation is achieved. This guide has provided not only the expected spectral data but also the underlying principles and practical protocols necessary for researchers, scientists, and drug development professionals to confidently characterize this important organosilicon compound. The rigorous application of these techniques ensures the quality and reliability of materials, which is the cornerstone of scientific integrity and successful product development.

References

-

Agilent Technologies. (2021, May 28). Improved Measurement of Liquid Samples Using FTIR. Retrieved from [Link]

-

Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

-

Frontiers in Environmental Science. (2022). Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry. Retrieved from [Link]

-

Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

-

Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

-

MDPI. (2024). Analysis of Siloxanes and of silanes formation by Raman spectroscopy. Retrieved from [Link]

-

NIST. Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl-. Retrieved from [Link]

-

Oregon State University. 13C NMR Chemical Shift. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

PubChem. 1,3-Dichlorotetramethyldisiloxane. Retrieved from [Link]

-

ResearchGate. Typical 29Si NMR Chemical Shifts. Retrieved from [Link]

-

RSC Publishing. Analysis of silanes and of siloxanes formation by Raman spectroscopy. Retrieved from [Link]

-

S3waas. (2025, December 13). Syllabus for Chemistry (SCQP08). Retrieved from [Link]

-

Shimadzu. G301A Rapid Analysis of Low Molecular Weight Cyclic Siloxanes Using a Backflush GC System. Retrieved from [Link]

-

SpectraBase. 1,3-Dichlorotetramethyldisiloxane. Retrieved from [Link]

-

TWIN-TEK (SINGAPORE) PTE LTD. Protea Siloxane Measurement in Land-Fill Gas via FTIR. Retrieved from [Link]

-

University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Wiley Online Library. NMR service. Retrieved from [Link]

-

Wiley Online Library. 29Si NMR. Retrieved from [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Divinyltetramethyldisiloxane(2627-95-4) 1H NMR spectrum [chemicalbook.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 5. researchgate.net [researchgate.net]

- 6. sites.bu.edu [sites.bu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. gelest.com [gelest.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. agilent.com [agilent.com]

- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 13. edinst.com [edinst.com]

- 14. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]

- 15. shimadzu.com [shimadzu.com]

- 16. scientificspectator.com [scientificspectator.com]

- 17. researchgate.net [researchgate.net]

- 18. Siloxanes in Biogas: Approaches of Sampling Procedure and GC-MS Method Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analysis of silanes and of siloxanes formation by Raman spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. tus.elsevierpure.com [tus.elsevierpure.com]

- 21. researchgate.net [researchgate.net]

- 22. Decomposition Analysis of Theoretical Raman Spectra for Efficient Interpretation of Experimental Spectra of Thin-Film Functional Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 23. groups.mrl.illinois.edu [groups.mrl.illinois.edu]

Multi-Nuclear (¹H, ¹³C, and ²⁹Si) NMR Analysis of 1,3-Diallyltetramethyldisiloxane: A Comprehensive Technical Guide

Introduction

1,3-Diallyltetramethyldisiloxane is a valuable organosilicon compound, serving as a key monomer and crosslinking agent in the synthesis of specialized silicone polymers and hybrid materials. Its unique structure, featuring two reactive allyl groups and a flexible siloxane backbone, allows for the creation of materials with tailored properties for applications in coatings, adhesives, and advanced composites. Accurate structural verification and purity assessment are paramount for ensuring material performance and reproducibility. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for this purpose, providing unambiguous, atom-level structural information.

This in-depth guide provides a multi-nuclear (¹H, ¹³C, and ²⁹Si) NMR-based framework for the comprehensive analysis of this compound. We will delve into the theoretical underpinnings, present field-proven experimental protocols, and offer a detailed interpretation of the spectral data, synthesizing information from all three nuclei to build a complete and validated structural picture.

Part 1: Core Principles and Strategic Considerations

Multi-nuclear NMR is essential because each nucleus provides a unique and complementary piece of the structural puzzle.

-

¹H NMR: As the most sensitive NMR-active nucleus, proton NMR is the workhorse for identifying the organic moieties of the molecule. It provides precise information on the number of different proton environments, their relative ratios (via integration), and their connectivity (via spin-spin coupling). For this compound, ¹H NMR is critical for confirming the integrity of the allyl groups.

-

¹³C NMR: With its wide chemical shift range, ¹³C NMR offers a clear view of the carbon skeleton.[1][2] Each unique carbon atom in the molecule produces a distinct signal, making it an excellent tool for confirming the number of carbon environments and identifying functional groups.[1][2] Proton-decoupled ¹³C spectra are typically simple, with each peak corresponding to a unique carbon.

-

²⁹Si NMR: This nucleus is the key to characterizing the siloxane backbone. The chemical shift of a ²⁹Si nucleus is highly sensitive to its local electronic environment, including the nature of the substituents on the silicon atom and the overall structure of the siloxane chain.[3][4][5] Although ²⁹Si has a low natural abundance (4.7%) and can have long relaxation times, modern NMR techniques make its observation routine and highly informative.[6][7]

Part 2: A Validated Experimental Protocol

This section outlines a robust, step-by-step methodology for acquiring high-quality NMR data for this compound. The causality behind each step is explained to ensure scientific integrity and reproducibility.

Methodology Workflow

Caption: Structure of this compound with atom numbering.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum shows four distinct signals, consistent with the four unique proton environments in the symmetrical molecule.

-

δ ~ 0.05 ppm (Singlet, 12H): This intense, sharp singlet is characteristic of the methyl protons (H on C4) attached to the silicon atoms. The chemical shift is very upfield due to the electropositive nature of silicon. The integration value of 12H confirms the presence of four equivalent methyl groups.

-

δ ~ 1.55 ppm (Doublet, 4H): This signal corresponds to the methylene protons (H on C1) adjacent to the silicon atom. The signal is split into a doublet by the single proton on the adjacent carbon (C2). The integration of 4H is consistent with two equivalent CH₂ groups.

-

δ ~ 4.85-4.95 ppm (Multiplet, 4H): This complex multiplet represents the terminal vinyl protons (H on C3). These two protons are diastereotopic and couple to each other (geminal coupling) and to the proton on C2 (vicinal coupling), resulting in a complex pattern. The integration of 4H confirms two equivalent CH₂ groups.

-

δ ~ 5.70-5.85 ppm (Multiplet, 2H): This downfield multiplet is assigned to the internal vinyl protons (H on C2). This proton is coupled to the protons on C1 and C3, resulting in a complex multiplet. The integration of 2H is consistent with the two equivalent CH protons.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum displays four signals, corresponding to the four unique carbon environments.

-

δ ~ -2.0 ppm: This upfield signal is assigned to the methyl carbons (C4) directly bonded to the silicon. The shielding effect of silicon causes this characteristic upfield shift.

-

δ ~ 20.0 ppm: This signal corresponds to the allylic methylene carbons (C1).

-

δ ~ 114.0 ppm: This signal is in the olefinic region and is assigned to the terminal vinyl carbons (C3, =CH₂).

-

δ ~ 134.0 ppm: The most downfield signal in the spectrum corresponds to the internal vinyl carbons (C2, =CH-).

²⁹Si NMR Spectrum Analysis

The proton-decoupled ²⁹Si NMR spectrum shows a single, sharp resonance, confirming the magnetic equivalence of the two silicon atoms in the symmetrical disiloxane structure.

-

δ ~ 7.0 ppm: The chemical shift of approximately +7.0 ppm is characteristic for a silicon atom in an "M" type unit (R₃SiO₁/₂) in a linear siloxane. [4]Specifically, it falls within the expected range for an M-type silicon where the substituents are two methyl groups and one alkyl group (in this case, allyl). [4][5]This single peak provides powerful confirmation of the intended disiloxane structure and indicates the absence of other siloxane species (e.g., "D" units from polymerization or "Q" units from impurities).

Part 4: Data Synthesis and Structural Confirmation

The combined data from the three NMR experiments provide a self-validating and comprehensive confirmation of the structure of this compound.

Summary of NMR Data

| Atom | ¹H Shift (ppm), Multiplicity, Int. | ¹³C Shift (ppm) | ²⁹Si Shift (ppm) |

| Si | - | - | ~ 7.0 |

| C1 (-CH₂-Si) | ~ 1.55 (d), 4H | ~ 20.0 | - |

| C2 (-CH=) | ~ 5.78 (m), 2H | ~ 134.0 | - |

| C3 (=CH₂) | ~ 4.90 (m), 4H | ~ 114.0 | - |

| C4 (-CH₃) | ~ 0.05 (s), 12H | ~ -2.0 | - |

graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];// Nodes for atoms Si [label="²⁹Si\n~7.0", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="0,0!"]; C1 [label="C1\n~20.0", fillcolor="#FBBC05", fontcolor="#202124", pos="-1.5,0!"]; C2 [label="C2\n~134.0", fillcolor="#FBBC05", fontcolor="#202124", pos="-2.5,0.8!"]; C3 [label="C3\n~114.0", fillcolor="#FBBC05", fontcolor="#202124", pos="-3.5,0!"]; C4 [label="C4\n~-2.0", fillcolor="#FBBC05", fontcolor="#202124", pos="0,-1.2!"]; O [label="O", shape=plaintext, pos="1,0!"];

// Nodes for protons H1 [label="¹H\n~1.55", shape=plaintext, fontcolor="#4285F4", pos="-1.5,-0.8!"]; H2 [label="¹H\n~5.78", shape=plaintext, fontcolor="#4285F4", pos="-2.5,1.6!"]; H3 [label="¹H\n~4.90", shape=plaintext, fontcolor="#4285F4", pos="-4.3,0!"]; H4 [label="¹H\n~0.05", shape=plaintext, fontcolor="#4285F4", pos="0,-2.0!"];

// Edges representing bonds and correlations Si -- C1 [label="J(Si,C)"]; Si -- C4 [label="J(Si,C)"]; C1 -- C2; C2 -- C3;

// Edges for proton correlations C1 -- H1 [style=dotted, arrowhead=none]; C2 -- H2 [style=dotted, arrowhead=none]; C3 -- H3 [style=dotted, arrowhead=none]; C4 -- H4 [style=dotted, arrowhead=none]; }

Caption: Correlated structural map of this compound with assigned NMR chemical shifts.

The synergistic application of ¹H, ¹³C, and ²⁹Si NMR spectroscopy provides an unequivocal method for the structural verification and purity assessment of this compound. The ¹H and ¹³C spectra confirm the integrity and connectivity of the organic allyl and methyl substituents, while the single peak in the ²⁹Si spectrum definitively establishes the presence of the symmetrical disiloxane backbone. This comprehensive analytical approach ensures the high quality of the material, which is critical for its successful application in research and development and in the manufacturing of advanced materials.

References

-

Šoltés, L., & Staš, M. (2021). Density Functional Theory Calculation of 29 Si NMR Chemical Shifts of Organosiloxanes. The Journal of Physical Chemistry A. Available at: [Link]

-

Ascenso, J. R., & Oliveira, N. (1999). 29 Si NMR chemical shifts variations in organically modifies silanes. Physical Chemistry Chemical Physics. Available at: [Link]

-

Cypryk, M., & Apeloig, Y. (2009). NMR Spectroscopy of Organosilicon Compounds. ResearchGate. Available at: [Link]

-

Buhl, M., & van Wüllen, C. (2002). 29Si NMR chemical shifts of silane derivatives. Chemical Physics Letters. Available at: [Link]

-

Uhlig, F., & Marsmann, H. C. (n.d.). Si NMR Some Practical Aspects. Gelest. Available at: [Link]

-

Magritek. (n.d.). Silicon NMR on Spinsolve benchtop spectrometers. Magritek. Available at: [Link]

-

Larina, L. I., et al. (2021). New Method for the Synthesis of 1,3-Diallyl-1,1,3,3-tetramethyldisiloxane. ResearchGate. Available at: [Link]

-

Williams, E. A. (1983). 29Si NMR Spectroscopy of Organosilicon Compounds. ResearchGate. Available at: [Link]

-

Weizmann Institute of Science. (n.d.). (29Si) Silicon NMR. Available at: [Link]

-

Facey, G. (2007). Enhancing 29Si NMR Spectra with DEPT. University of Ottawa NMR Facility Blog. Available at: [Link]

-

Cypryk, M. (2007). Application of Si-29 NMR spectroscopy in organosilicon polymers investigations. ResearchGate. Available at: [Link]

-

Interrante, L. V. (1994). Divinyltetramethyldisiloxane, 1,3-Divinyltetramethyl-Disil. Defense Technical Information Center. Available at: [Link]

-

Magritek. (n.d.). 29Si NMR Archive. Magritek. Available at: [Link]

-

University of Calgary. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

-

Morse, D. E. (2004). Measurement of Dilute 29Si Species in Solution Using a Large Volume Coil and DEFT NMR. UCSB Engineering. Available at: [Link]

-

Fischer, R. (2005). Synthesis and Characterization of the Novel AlI Compound Al(C5Me4Ph): Comparison of the Coordination Chemistry of Al(C5Me5) and Al(C5Me4Ph) at d10 Metal Centers. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). 13C-NMR chemical shifts. [Download Table]. Available at: [Link]

-

Pescatori, L., et al. (2025). Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers. PubMed Central. Available at: [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Available at: [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]

-

Mori, K., et al. (2014). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. PubMed Central. Available at: [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]

- Google Patents. (n.d.). EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane.

Sources

An In-Depth Technical Guide to the Infrared Spectroscopy of 1,3-Diallyltetramethyldisiloxane

Introduction: The Molecular Blueprint of a Versatile Siloxane

1,3-diallyltetramethyldisiloxane is a bifunctional organosilicon compound of significant interest in polymer and materials science. Its unique molecular architecture, featuring a flexible siloxane backbone flanked by reactive allyl groups, makes it a valuable crosslinking agent, monomer, and surface modifier. The compound consists of a central Si-O-Si linkage, with each silicon atom bonded to two methyl groups and one allyl (CH₂-CH=CH₂) group. Understanding the purity, structure, and reaction kinetics of this molecule is paramount for its effective application.

Infrared (IR) spectroscopy serves as a powerful, non-destructive analytical technique for the characterization of this compound. By probing the vibrational modes of its constituent functional groups, Fourier Transform Infrared (FTIR) spectroscopy provides a unique spectral "fingerprint." This guide offers a detailed exploration of the FTIR spectrum of this compound, providing researchers, scientists, and drug development professionals with the foundational knowledge to identify the compound, assess its functional integrity, and monitor its chemical transformations.

Molecular Structure and Vibrational Logic

The utility of IR spectroscopy lies in its ability to detect the characteristic vibrational frequencies of specific chemical bonds. The structure of this compound presents several key functional groups, each with distinct vibrational modes.

Figure 1: Molecular structure of this compound.

Decoding the Spectrum: A Functional Group Analysis

The infrared spectrum of this compound is a composite of the absorption bands arising from its core components: the siloxane backbone (Si-O-Si), the methylsilyl groups (Si-CH₃), and the terminal allyl groups (Si-CH₂-CH=CH₂). While a spectrum for this compound is not publicly available in spectral databases, the spectrum of the closely related 1,3-divinyltetramethyldisiloxane from the NIST Chemistry WebBook serves as an excellent reference.[1] The primary difference will be in the vibrations of the alkenyl group; an allyl group (Si-CH₂-CH=CH₂) will exhibit characteristic CH₂ vibrations that are absent in a vinyl group (Si-CH=CH₂).

The Siloxane Backbone (Si-O-Si)

The most prominent feature in the IR spectrum of any siloxane is the strong, broad absorption band associated with the asymmetric stretching vibration of the Si-O-Si bond.[2][3]

-

ν_as(Si-O-Si) Asymmetric Stretch: This intense band typically appears in the range of 1040-1080 cm⁻¹ .[2] For linear disiloxanes like the target molecule, this peak is often observed around 1050-1060 cm⁻¹.[4] Its high intensity is due to the large change in dipole moment during this vibration. The breadth of the peak is a result of the conformational flexibility of the Si-O-Si bond angle.[5]

-

ν_s(Si-O-Si) Symmetric Stretch: The symmetric stretch is significantly weaker in the infrared spectrum and occurs at lower frequencies, often around 520 cm⁻¹ .[2] This band can sometimes be difficult to observe or may overlap with other absorptions in the fingerprint region.

The Tetramethylsilyl Moiety (Si-(CH₃)₂)

The four methyl groups attached to the silicon atoms give rise to several characteristic absorptions.

-

δ_s(CH₃) Symmetric Bending (Deformation): A sharp, strong band appears at approximately 1260 cm⁻¹ .[4][6] This peak is highly characteristic of the Si-CH₃ group and serves as a reliable diagnostic marker.

-

ρ(CH₃) Rocking: The methyl rocking vibrations coupled with Si-C stretching modes produce strong bands in the fingerprint region, typically between 790 cm⁻¹ and 850 cm⁻¹ .[4][6] For a tetramethyldisiloxane structure, a strong band around 800 cm⁻¹ is common.

-

ν(C-H) Stretching: The C-H stretching vibrations of the methyl groups are observed in the 2950-2970 cm⁻¹ region, consistent with sp³ C-H bonds.[6]

The Allyl Functional Groups (Si-CH₂-CH=CH₂)

The two terminal allyl groups provide the molecule's reactivity and are identified by several unique vibrational bands.

-

ν(=C-H) Alkene C-H Stretch: The stretching of the C-H bonds on the double bond occurs above 3000 cm⁻¹, typically in the range of 3050-3080 cm⁻¹ .[7] This is a key indicator of vinylic or allylic unsaturation.

-

ν(C=C) Alkene C=C Stretch: The carbon-carbon double bond stretch gives rise to a medium-intensity band around 1630-1640 cm⁻¹ .[8] The position of this band can be influenced by substitution, but for a terminal allyl group, it is expected in this region.

-

δ(=CH₂) Out-of-Plane Bending (Wag): Strong absorption bands resulting from the out-of-plane bending of the terminal =CH₂ hydrogens are found in the 900-990 cm⁻¹ range.[8] These are often sharp and distinct, providing clear evidence of the allyl group.

-

δ(CH₂) Methylene Bending (Scissoring): The methylene group (Si-CH₂) adjacent to the silicon atom will exhibit a scissoring vibration around 1410-1420 cm⁻¹ .

Summary of Characteristic Vibrational Frequencies

The following table summarizes the expected key IR absorption bands for this compound, providing a quick reference for spectral analysis.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Reference |

| Si-O-Si | Asymmetric Stretch | 1040 - 1080 | Very Strong, Broad | [2][4] |

| Si-O-Si | Symmetric Stretch | ~520 | Weak to Medium | [2] |

| Si-CH₃ | Symmetric Bend | ~1260 | Strong, Sharp | [4][6] |

| Si-CH₃ | Rocking / Si-C Stretch | 790 - 850 | Strong | [4][6] |

| C-H (in CH₃) | Stretch | 2950 - 2970 | Medium to Strong | [6] |

| C=C-H (Allyl) | Stretch | 3050 - 3080 | Medium | [7] |

| C=C (Allyl) | Stretch | 1630 - 1640 | Medium | [8] |

| =CH₂ (Allyl) | Out-of-Plane Bend | 900 - 990 | Strong | [8] |

| -CH₂- (Allyl) | Scissoring Bend | 1410 - 1420 | Medium |

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol outlines a standard operating procedure for obtaining an FTIR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory, which is ideal for neat liquid samples.[9]

Safety Precautions

-

This compound is a chemical intermediate. Always consult the Safety Data Sheet (SDS) before handling.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle the substance in a well-ventilated area or a fume hood.

Instrumentation and Materials

-

FTIR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

-

This compound sample.

-

Pipette or dropper.

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free wipes (e.g., Kimwipes).

Step-by-Step Procedure

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Confirm that the ATR accessory is correctly installed in the sample compartment.

-

-

ATR Crystal Cleaning:

-

Thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface.

-

Perform a second cleaning with a dry, lint-free wipe to remove any residual solvent. The cleanliness of the crystal is critical for a high-quality spectrum.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing for its subtraction from the sample spectrum.

-

Typical parameters: Scan range 4000-400 cm⁻¹, resolution 4 cm⁻¹, 16-32 scans for signal averaging.

-

-

Sample Application:

-

Using a clean pipette, place a single drop of this compound onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.[9]

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum using the same acquisition parameters as the background scan. The software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Post-Measurement Cleaning:

-

Remove the sample from the ATR crystal using a lint-free wipe.

-

Clean the crystal surface thoroughly with isopropanol as described in Step 2 to prevent cross-contamination of future measurements.

-

Figure 2: Experimental workflow for ATR-FTIR analysis of a liquid sample.

Interpreting the Results: A Self-Validating System

A successful analysis will yield a spectrum where the key functional groups can be readily identified. The presence of the very strong Si-O-Si stretch around 1050 cm⁻¹, the sharp Si-CH₃ bend at 1260 cm⁻¹, and the characteristic allyl bands (C-H stretch >3000 cm⁻¹, C=C stretch ~1640 cm⁻¹, and out-of-plane bends ~900-990 cm⁻¹) provides a self-validating confirmation of the this compound structure. Conversely, the absence of a broad O-H band (3200-3500 cm⁻¹) would indicate the absence of hydrolysis byproducts (silanols). The high signal-to-noise ratio achievable with modern FTIR instruments ensures that even weak vibrational modes can be detected, offering a comprehensive characterization of the material.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural elucidation and quality control of this compound. By understanding the characteristic vibrational frequencies of the Si-O-Si, Si-CH₃, and allyl functional groups, researchers can confidently identify the compound, assess its purity, and monitor its role in chemical reactions. The straightforward ATR-FTIR methodology provides a rapid and reliable means of analysis, making it a cornerstone technique in any laboratory working with organosilicon materials.

References

-

Li, Y. S., Vecchio, N. E., Wang, Y., & McNutt, C. (2007). Vibrational spectra of metals treated with allyltrimethoxysilane sol-gel and self-assembled monolayer of allytrichlorosilane. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 598–603. [Link]

-

Handke, M., & Mozgawa, W. (2001). Vibrational spectroscopy of the ring structures in silicates and siloxanes. Journal of Molecular Structure, 596(1-3), 125-134. [Link]

-

Barthès, M., et al. (2009). from dimer to oligomers and polymers. 1. Structural and vibrational properties of hexamethyldisiloxane (CH3)3SiOSi(CH3)3. Journal of Physical Chemistry A, 113(33), 9345-9354. [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Handke, M., & Mozgawa, W. (2001). Vibrational spectroscopy of the ring structures in silicates and siloxanes. ResearchGate. [Link]

-

Mazzone, G., et al. (2013). Communication: Infrared spectroscopy of protonated allyl-trimethylsilane: Evidence for the β-silyl effect. The Journal of Chemical Physics, 139(7), 071101. [Link]

-

Schmid, K., et al. (2020). A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. Molecules, 25(21), 4976. [Link]

-

NIST. (n.d.). Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

D'Amelia, R. P., Mancuso, J., Nirode, W. F., & Singh, S. (2019). Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. World Journal of Organic Chemistry, 7(1), 5-13. [Link]

-

Zhang, X., et al. (2023). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Polymers, 15(22), 4467. [Link]

-

NIST. (n.d.). Disiloxane, 1,1,3,3-tetramethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Retrieved from [Link]

-

ResearchGate. (n.d.). ATR-FTIR “net” spectra of siloxane coatings on substrates S1÷S3. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). Surficial Siloxane-to-Silanol Interconversion during Room-Temperature Hydration/Dehydration of Amorphous Silica Films Observed by ATR-IR and TIR-Raman Spectroscopy. Retrieved from [Link]

-

Arkles, B., & Launer, P. (2013). Infrared Analysis of Organosilicon Compounds. ResearchGate. [Link]

-

NIST. (n.d.). 1,3-Diphenyltetramethyldisiloxane. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Tetramethyl-1,3-disiloxanediol. In NIST Chemistry WebBook. Retrieved from [Link]

-

ChemTube3D. (n.d.). Interactive 3D Chemistry Animations. Retrieved from [Link]

-

UCLA. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Caltech. (2018). The Vibrational Modes of Periodic Solids. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier transform infrared spectroscopy (ATR-FTIR) spectra: (a) poly(dimethylsiloxane) (PDMS). Retrieved from [Link]

-

Silicones Europe. (n.d.). THE UNIQUE PHYSICO-CHEMICAL PROPERTIES OF SILOXANES. Retrieved from [Link]

Sources

- 1. Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl- [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. gelest.com [gelest.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis | MDPI [mdpi.com]

Reactivity of the allyl groups in 1,3-diallyltetramethyldisiloxane

An In-depth Technical Guide to the Reactivity of the Allyl Groups in 1,3-Diallyltetramethyldisiloxane

Introduction: The Unique Duality of a Siloxane Building Block

This compound is a bifunctional organosilicon compound that holds a significant position in materials science and polymer chemistry. Its molecular architecture is elegantly simple yet remarkably versatile, consisting of a flexible, hydrophobic tetramethyldisiloxane backbone flanked by two reactive allyl groups (C₃H₅). This structure imparts a unique combination of properties: the durability, thermal stability, and low surface energy characteristic of silicones, coupled with the wide-ranging reactivity of terminal carbon-carbon double bonds.

The synthesis of this compound is commonly achieved through the reaction of an allyl Grignard reagent (allylmagnesium bromide) with dichlorotetramethyldisiloxane.[1][2] This method provides a direct and efficient route to obtaining the target molecule with high purity.[1] As a liquid at room temperature, it serves as a valuable crosslinking agent, a monomer for polymerization, and a foundational platform for synthesizing more complex, functionalized siloxane-based materials.[3][4] This guide delves into the core reactions of the allyl groups, providing a technical framework for researchers and drug development professionals to harness its synthetic potential.

Hydrosilylation: Crafting the Si-C Bond

Hydrosilylation is arguably the most pivotal reaction involving this compound. It facilitates the formation of stable silicon-carbon bonds through the addition of a silicon-hydride (Si-H) group across the allyl double bond. This reaction is the cornerstone of silicone chemistry, enabling the creation of gels, elastomers, and functional copolymers.[5][6]

Mechanistic Principles & Catalyst Selection

The reaction is almost exclusively catalyzed by platinum-group metal complexes, with Karstedt's catalyst (a Pt(0) complex with 1,3-divinyltetramethyldisiloxane) and Speier's catalyst (H₂PtCl₆) being the most prevalent.[6][7] The generally accepted Chalk-Harrod mechanism involves the oxidative addition of the Si-H bond to the platinum center, followed by coordination of the alkene (the allyl group), migratory insertion, and finally, reductive elimination to yield the alkylsilane product and regenerate the catalyst.

A critical aspect of this reaction is its regioselectivity. The addition can result in two different isomers:

-

β-adduct (anti-Markovnikov): The silicon atom attaches to the terminal carbon of the allyl group. This is typically the major, desired product, leading to a linear propyl linkage.[5][8]

-

α-adduct (Markovnikov): The silicon atom attaches to the internal carbon of the double bond. This is usually a minor byproduct.[5]

The choice of catalyst, solvent, and temperature significantly influences the conversion rate and the ratio of β to α adducts.[8] For instance, Karstedt's catalyst is known for its high efficiency and selectivity for the β-adduct under mild conditions.[8][9]

Data Presentation: Hydrosilylation Conditions

| Hydrosilylating Agent | Catalyst | Catalyst Loading | Temperature (°C) | Time (h) | Conversion (%) | Product Selectivity (β-adduct) | Reference |

| 1,1,3,3-Tetramethyldisiloxane | Karstedt's Catalyst | 1 x 10⁻⁵ mol Pt/mole olefin | 40 | 3 | 96 | >99% | [8] |

| 1,3,5,7-Tetramethylcyclotetrasiloxane (D4H) | Platinum Black | 1 x 10⁻³ mol Pt/mole olefin | 40 | 3 | 94 | 98.3% | [8] |

| Phenylsilane | Karstedt's Catalyst | ~0.1 mol% | 25 | 2 | >95% | Not Specified | |

| Triethoxysilane | Speier's Catalyst | ~10 ppm Pt | 80-100 | 1-2 | High | Predominantly β | [7] |

Experimental Protocol: Hydrosilylation with 1,1,3,3-Tetramethyldisiloxane

This protocol describes the synthesis of 1,3-bis(3-(1,1,3,3-tetramethyldisiloxanyl)propyl)tetramethyldisiloxane, a common reaction to extend the siloxane chain.

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, add this compound (1 equivalent) and dry toluene.

-

Catalyst Addition: Introduce Karstedt's catalyst solution (typically 10⁻⁵ moles of Pt per mole of allyl group) to the stirred solution.[8]

-

Reactant Addition: Warm the mixture to 40°C.[8] Slowly add 1,1,3,3-tetramethyldisiloxane (0.5 equivalents, as it has two Si-H groups) dropwise to the flask. An exothermic reaction may be observed.

-

Reaction Monitoring: Maintain the temperature at 40°C and stir for 3 hours.[8] Monitor the reaction's progress using ¹H NMR by observing the disappearance of the Si-H signal (around 4.7 ppm) and the vinyl proton signals (5.6-6.1 ppm).[5]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure.

-

Purification: Remove any volatile by-products or excess reactants by distillation to yield the final product.[8]

Visualization: Hydrosilylation Mechanism

Caption: Generalized Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Epoxidation and Subsequent Ring-Opening Reactions

Epoxidation transforms the non-polar allyl groups into highly reactive, polar epoxide rings. This opens a gateway to a diverse range of subsequent functionalizations, particularly through nucleophilic ring-opening reactions, such as the highly efficient thiol-epoxy "click" reaction.[10]

Mechanistic Principles & Experimental Choices

The conversion of the alkene to an epoxide is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond. The resulting 1,3-bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane is a key intermediate for further modification.[10]

The epoxide rings are susceptible to attack by nucleophiles. In thiol-epoxy reactions, a base catalyst like tetrabutylammonium fluoride (TBAF) is often employed to deprotonate the thiol, generating a more potent thiolate nucleophile, which then attacks the sterically less hindered carbon of the epoxide ring.[10] This method is valued for its high yields, excellent regioselectivity, and mild reaction conditions.[10]

Data Presentation: Thiol-Epoxy Click Reaction

| Thiol Compound | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Epoxy Conversion (%) | Isolated Yield (%) | Reference |

| 1-Dodecanethiol | TBAF | 3 | 50 | 6 | ≥99 | >95 | [10] |

| Thiophenol | TBAF | 3 | 50 | 6 | ≥99 | >93 | [10] |

| 2-Mercaptoethanol | TBAF | 3 | 50 | 6 | ≥99 | >91 | [10] |

| Methyl thioglycolate | TBAF | 3 | 50 | 6 | ≥99 | >89 | [10] |

Experimental Protocol: Two-Step Epoxidation and Thiol-Ene Reaction

Step A: Epoxidation

-

Preparation: Dissolve this compound (1 equivalent) in a suitable solvent like dichloromethane (DCM) in a flask cooled in an ice bath.

-

Reagent Addition: Add m-CPBA (approximately 2.2 equivalents) portion-wise to the solution, maintaining the temperature below 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction with a sodium sulfite solution, wash with sodium bicarbonate solution and brine, dry the organic layer over magnesium sulfate, and concentrate under vacuum to obtain 1,3-bis(3-glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane.

Step B: Thiol-Epoxy Click Reaction [10]

-

Preparation: In a round-bottom flask, combine the synthesized diepoxide (1 equivalent), a thiol compound (e.g., 1-dodecanethiol, 2.5 equivalents), and tetrahydrofuran (THF).[10]

-

Catalyst Addition: Add tetrabutylammonium fluoride (TBAF, 3 mol%) to the mixture.[10]

-

Reaction: Heat the mixture at 50°C for 6 hours under stirring.[10]

-

Work-up: Cool the mixture to room temperature, dilute with DCM, and wash with water and brine.[10]

-

Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the residue via column chromatography to obtain the sulfur-containing functionalized disiloxane.

Visualization: Epoxidation and Thiol-Epoxy Workflow

Caption: Synthetic workflow from allyl groups to sulfur-functionalized disiloxanes.

Olefin Metathesis: Reshaping Carbon-Carbon Double Bonds

Olefin metathesis offers a powerful strategy for forming new C=C bonds by scrambling and reforming the double bonds of the allyl groups.[11] This reaction, catalyzed by ruthenium complexes like Grubbs' catalysts, can be applied to this compound for intramolecular reactions (Ring-Closing Metathesis, RCM) or intermolecular reactions (Cross-Metathesis).

Mechanistic Principles & Catalyst Activity

The reaction proceeds through a series of [2+2] cycloadditions and cycloreversions involving a metal-carbene intermediate and the olefin substrate. For molecules like this compound, the flexible siloxane linker plays a crucial role. While RCM to form a seven-membered ring is possible, studies have shown that with certain substrates, intermolecular cross-metathesis leading to products like (E)-stilbenes can be the dominant pathway, especially with highly active catalysts.[12]

The choice of catalyst is critical. First-generation Grubbs catalysts may show no reactivity, while more active second-generation catalysts (e.g., those with N-heterocyclic carbene ligands) are often required to achieve transformation.[12] The reaction's outcome is a delicate balance between intramolecular cyclization and intermolecular coupling, influenced by substrate concentration, catalyst type, and solvent.

Data Presentation: Olefin Metathesis of Siloxane-Linked Styrenes

Data adapted from a study on a related compound, 1,3-dicinnamyl-1,1,3,3-tetramethyldisiloxane, which demonstrates the principle.[12]

| Catalyst (5 mol%) | Solvent | Temperature (°C) | Time (h) | Outcome | Reference |

| Grubbs 1st Gen. | DCM | 40 | 24 | No Reaction | [12] |

| Grubbs 1st Gen. | Toluene | 80 | 24 | No Reaction | [12] |

| Hoveyda-Grubbs 2nd Gen. | DCM | 40 | 2 | (E)-Stilbene (Cross-Metathesis Product) | [12] |

| Umicore™ M2 | Toluene | 80 | 0.5 | (E)-Stilbene (Cross-Metathesis Product) | [12] |

Experimental Protocol: General Procedure for Cross-Metathesis

-

Preparation: In a glovebox or under an inert atmosphere, dissolve this compound (1 equivalent) and a partner olefin (e.g., styrene, 2.2 equivalents) in degassed dichloromethane (DCM).

-

Catalyst Addition: Add a second-generation Grubbs or Hoveyda-Grubbs catalyst (1-5 mol%) to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40°C) for 2-24 hours. Monitor the reaction by TLC or GC-MS.

-

Termination: Once the starting material is consumed, add a quenching agent like ethyl vinyl ether to deactivate the catalyst.

-

Purification: Concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to isolate the cross-metathesis product(s).

Visualization: Olefin Metathesis Pathways

Caption: Competing intramolecular (RCM) and intermolecular (Cross-Metathesis) pathways.

Radical-Initiated Reactions: Polymerization and Thiol-Ene Chemistry

The allyl groups are amenable to radical-initiated reactions, providing a robust method for forming crosslinked polymer networks. Unlike vinyl monomers, the radical polymerization of allyl monomers can be complex due to "degradative chain transfer," where a radical abstracts an allylic hydrogen, forming a stable, less reactive allyl radical.[13][14] However, diallyl compounds like the title molecule can undergo cyclopolymerization, which mitigates this issue to some extent.[13] A more controlled and efficient alternative is the radical-mediated thiol-ene reaction.

Mechanistic Principles & Causality

The thiol-ene reaction proceeds via a radical chain mechanism, typically initiated by photoinitiators (UV light) or thermal initiators (e.g., AIBN). An initiator-derived radical abstracts a hydrogen from a thiol (R-SH), generating a thiyl radical (R-S•). This thiyl radical then adds across the allyl double bond, creating a carbon-centered radical. This radical subsequently abstracts a hydrogen from another thiol molecule, propagating the chain and forming the final thioether product.

This reaction is considered a "click" reaction due to its high efficiency, rapid rate, tolerance of various functional groups, and insensitivity to oxygen compared to traditional radical polymerizations. It is an excellent choice for creating homogenous, crosslinked silicone networks with controlled properties.

Experimental Protocol: UV-Cured Thiol-Ene Reaction

-

Formulation: Prepare a homogenous mixture of this compound (1 equivalent based on allyl groups), a multifunctional thiol (e.g., trimethylolpropane tris(3-mercaptopropionate), 1 equivalent based on thiol groups), and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, 0.5-2 wt%).

-

Application: Cast the liquid formulation as a thin film onto a substrate.

-

Curing: Expose the film to a UV light source (e.g., a medium-pressure mercury lamp) for a specified time (seconds to minutes) to initiate polymerization and curing.

-

Analysis: The cured film can be analyzed for properties such as hardness, solvent resistance, and thermal stability. Reaction completion can be verified using FT-IR by monitoring the disappearance of the S-H (around 2570 cm⁻¹) and C=C (around 1645 cm⁻¹) stretching bands.

Visualization: Thiol-Ene Reaction Cycle

Caption: The radical-mediated chain-growth mechanism of the thiol-ene reaction.

Characterization of Reactants and Products

Rigorous characterization is essential to confirm the success of any chemical transformation. A multi-technique approach is typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Used to track the disappearance of allyl proton signals (~5.0-6.0 ppm) and the appearance of new signals corresponding to the saturated alkyl chains.[1][8]

-

¹³C NMR: Provides detailed information about the carbon skeleton of the products.[1][15]

-

²⁹Si NMR: Crucial for analyzing the silicon environment, confirming the integrity of the siloxane backbone and identifying new Si-C bonds.[1][10][15]

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Ideal for monitoring the presence or absence of key functional groups, such as the C=C stretch of the allyl group (~1640 cm⁻¹), the Si-H stretch in hydrosilylation (~2100 cm⁻¹), or the S-H stretch in thiol-ene reactions (~2570 cm⁻¹).[10][15]

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized products.

Conclusion

This compound is a powerful and adaptable molecule whose value lies in the predictable and versatile reactivity of its terminal allyl groups. Through fundamental reactions such as hydrosilylation, epoxidation, olefin metathesis, and radical-mediated additions, it serves as a foundational component for an extensive array of materials. From creating advanced silicone elastomers and coatings to designing functionalized copolymers and crosslinked networks, the ability to precisely control the chemistry at its allyl sites allows researchers and developers to tailor material properties for highly specific and demanding applications. This guide provides the technical basis from which to explore and exploit the rich synthetic landscape offered by this essential organosilicon building block.

References

-

New Method for the Synthesis of 1,3-Diallyl-1,1,3,3-tetramethyldisiloxane. ResearchGate. Available at: [Link]

-

Testing the 1,1,3,3-tetramethyldisiloxane linker in olefin metathesis. SpringerLink. Available at: [Link]

-

Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses. Available at: [Link]

-

Facile Synthesis of Sulfur-Containing Functionalized Disiloxanes with Nonconventional Fluorescence by Thiol–Epoxy Click Reaction. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

Synthesis and characterization of some bis(hydroxyalkyl)- and bis(hydroxyester)-functionalized disiloxanes. ResearchGate. Available at: [Link]

-

The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful. Revue Roumaine de Chimie. Available at: [Link]

-

Allylic Grignard reagents. Science of Synthesis. Available at: [Link]

- Method for the preparation of 1,1,3,3,-tetramethyldisiloxane. Google Patents.

-

Hydrosilylation of allyl derivatives with T, D and M type hydrosilanes. ResearchGate. Available at: [Link]

-

Characterization and Synthesis of Functionalized Polysilalkylene Siloxane Monomers by Hydrosilylation Reaction. Science and Education Publishing. Available at: [Link]

-

Siloxanes—Versatile Materials for Surface Functionalisation and Graft Copolymers. MDPI. Available at: [Link]

-

β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts. Scirp.org. Available at: [Link]

-

Synthesis of unsymmetrically and symmetrically functionalized disiloxanes via subsequent hydrosilylation of C≡C bonds. PubMed. Available at: [Link]

-

1,3‐Divinyltetramethyldisiloxane. ResearchGate. Available at: [Link]

-

Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Korean Chemical Society. Available at: [Link]

-

Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. Wiley Online Library. Available at: [Link]

- Process for preparing 1,1,3,3-tetramethyl-disiloxane. Google Patents.

-

Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

1,3-Diethyltetramethyldisiloxane. PubChem. Available at: [Link]

-

1,3-Diisopropyl-1,1,3,3-tetramethyldisiloxane. PubChem. Available at: [Link]

-

Recent advances of olefin metathesis and it's applications in organic synthesis. ResearchGate. Available at: [Link]

-

1,3-Divinyltetramethyldisiloxane. PubChem. Available at: [Link]

-

Olefin Metathesis for Chemical Biology. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

Olefin Metathesis. SynArchive. Available at: [Link]

-

Homopolymerization of poly(dimethylsiloxane) macromonomers via free radical polymerization. ResearchGate. Available at: [Link]

-

Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine. E3S Web of Conferences. Available at: [Link]

-

A comprehensive review on synthesis, characterization, and applications of polydimethylsiloxane and copolymers. ResearchGate. Available at: [Link]

-

Rapid and quantitative one-pot synthesis of sequence-controlled polymers by radical polymerization. Monash University. Available at: [Link]

-

Expanding Reaction Profile of Allyl Carboxylates via 1,2-Radical Migration (RaM). National Center for Biotechnology Information (NCBI). Available at: [Link]

-

Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. MDPI. Available at: [Link]

-

The “solid-state” ring-opening cationic polymerization of 1,3,5-trioxane: frozen polymerization for suppression of oligomer formation and synthesis of ultrahigh molecular weight polymers. Royal Society of Chemistry. Available at: [Link]

-

Study of radical polymerization of diallyl monomer based on allyl bromide and piperidine. ResearchGate. Available at: [Link]

-

Divergent reactivity of sulfoxonium ylide with allyl carbonate and allyl carbamate. PubMed. Available at: [Link]

-

1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane. PubChem. Available at: [Link]

-

Allyl group-containing polyvinylphosphonates as a flexible platform for the selective introduction of functional groups via polymer-analogous transformations. Royal Society of Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. revroum.lew.ro [revroum.lew.ro]

- 6. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. β-Hydrosilylation of Allylic Derivatives with Cyclic and Linear Siloxanes in the Presence of Platinum Catalysts [scirp.org]

- 9. qualitas1998.net [qualitas1998.net]

- 10. Facile Synthesis of Sulfur-Containing Functionalized Disiloxanes with Nonconventional Fluorescence by Thiol–Epoxy Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Testing the 1,1,3,3-tetramethyldisiloxane linker in olefin metathesis [comptes-rendus.academie-sciences.fr]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,3-Diallyltetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the thermal stability and decomposition profile of 1,3-diallyltetramethyldisiloxane. As a key intermediate and building block in the synthesis of advanced materials and pharmaceutical compounds, a thorough understanding of its thermal behavior is paramount for ensuring process safety, optimizing reaction conditions, and predicting product purity. This document delineates the theoretical underpinnings of its decomposition, provides detailed, field-proven experimental protocols for its analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and proposes a plausible decomposition mechanism based on established principles of organosilicon chemistry.

Introduction: The Significance of this compound in Modern Chemistry

This compound is a bifunctional organosilicon compound featuring a flexible disiloxane backbone flanked by reactive allyl groups. This unique structure renders it a valuable precursor in hydrosilylation reactions, radical-mediated polymerizations, and as a cross-linking agent in the formulation of silicone-based materials.[1] Its application in the synthesis of complex molecules and polymers necessitates a clear understanding of its thermal limitations. Exceeding its thermal stability threshold can lead to unintended side reactions, the generation of volatile and potentially hazardous byproducts, and a compromise in the integrity of the final product.

The core of this molecule's thermal behavior is dictated by the interplay between the robust Si-O-Si backbone and the more thermally labile Si-C and C-C bonds within the allyl substituents. While the siloxane bond itself is known for its high thermal stability, the presence of the allyl groups introduces specific pathways for decomposition at elevated temperatures.[2][3] This guide will elucidate these pathways and provide the means to empirically determine the critical temperature points for this compound.

Theoretical Framework: Predicting Thermal Decomposition

The decomposition of this compound is not a simple, single-step process. It is a cascade of reactions initiated by the input of thermal energy. The weakest bonds in the molecule are typically the first to break. In this case, the Si-C bond linking the allyl group to the silicon atom and the C-C bonds within the allyl group are more susceptible to homolytic cleavage than the Si-O and Si-CH3 bonds.

The vapor phase thermolysis of similar compounds, such as allyltrimethylsilane, has been shown to proceed via mechanisms initiated by the loss of a radical from the silicon atom.[3] This suggests that a primary decomposition pathway for this compound likely involves the homolytic cleavage of the Si-allyl bond to generate an allyl radical and a silyl radical.

Experimental Analysis: A Validated Approach

To empirically determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry-standard approach. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample, revealing thermal transitions such as melting, boiling, and decomposition.

Experimental Workflow

The following diagram illustrates the logical flow for a comprehensive thermal analysis of this compound.

Caption: Workflow for thermal analysis of this compound.

Detailed Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the temperature at which 5% mass loss occurs (T95).

Instrumentation: A calibrated thermogravimetric analyzer (e.g., TA Instruments TGA 5500 or equivalent).

Methodology:

-

Sample Preparation: Tare a hermetically sealed aluminum TGA pan. Using a micropipette, dispense 5-10 mg of this compound into the pan. Immediately seal the pan to prevent the loss of volatile components.[4]

-

Instrument Setup:

-

Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

-

Heating Rate: 10°C/min.

-

Temperature Range: 25°C to 600°C.

-

-

Procedure: Place the sealed sample pan and a reference pan (an empty, sealed hermetic pan) into the TGA autosampler. Initiate the temperature program.

-

Data Analysis: Plot the mass loss (%) as a function of temperature. Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the T95 value.[5]

Detailed Protocol: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as boiling and decomposition, and to measure the enthalpy changes associated with these events.

Instrumentation: A calibrated differential scanning calorimeter (e.g., TA Instruments DSC 2500 or equivalent).

Methodology:

-

Sample Preparation: Prepare a sample of this compound (2-6 mg) in a hermetically sealed aluminum DSC pan, following the same procedure as for TGA.[6]

-

Instrument Setup:

-

Procedure: Place the sealed sample pan and a reference pan into the DSC cell. Initiate the temperature program.

-

Data Analysis: Plot the heat flow (mW) as a function of temperature. Identify and integrate any endothermic or exothermic peaks to determine transition temperatures and enthalpy changes.

Expected Results and Interpretation

Based on the structure of this compound and data from related compounds, the following thermal behavior is anticipated.

TGA and DSC Data Summary

| Parameter | Expected Value/Observation | Significance |

| Boiling Point (DSC) | Endothermic peak | Indicates the temperature of vaporization. |

| TGA Onset of Decomposition | ~300-350°C | The temperature at which the material begins to chemically degrade. |

| TGA Mass Loss Steps | Multiple steps | Suggests a complex, multi-stage decomposition process. |

| DSC Decomposition Event | Exothermic peak(s) | Indicates that the decomposition reactions release energy. |

| Final Residue (TGA) | Non-zero char yield | Formation of a stable, silicon-containing residue (e.g., silicon carbide, silicon oxycarbide). |

Proposed Decomposition Mechanism

The thermal decomposition of this compound in an inert atmosphere is likely initiated by the homolytic cleavage of the silicon-allyl bond, which is generally weaker than the silicon-methyl bond. The resulting radicals can then undergo a series of propagation and termination steps.

Caption: Proposed radical mechanism for the thermal decomposition.

The initial formation of allyl radicals is a key step. These highly reactive species can abstract hydrogen atoms from other molecules, leading to the formation of propene and new radical sites, thus propagating the decomposition.[7][8] Concurrently, radical recombination and cross-linking reactions can occur, leading to the formation of higher molecular weight, non-volatile species that contribute to the final char residue. The fragmentation of the siloxane backbone can also lead to the formation of volatile cyclic siloxanes.

Conclusion for the Drug Development Professional

For professionals in drug development and manufacturing, understanding the thermal stability of this compound is not merely an academic exercise. It is a critical component of risk assessment and process control. The data generated from the protocols outlined in this guide will enable the determination of a Maximum Safe Operating Temperature for any process involving this compound. This ensures that synthetic reactions proceed as intended, without the introduction of thermally-induced impurities that could compromise the efficacy and safety of the final active pharmaceutical ingredient or excipient. Furthermore, knowledge of the decomposition products allows for the development of appropriate analytical methods to detect their presence, should a thermal excursion occur.

References

-

Boganov, S. E., Promyslov, V. M., Krylova, I. V., Zaitseva, G. S., & Egorov, M. P. (2016). Mechanism of thermal decomposition of allyltrichlorosilane with formation of three labile intermediates: dichlorosilylene, allyl radical, and atomic chlorine. Russian Chemical Bulletin, 65(5), 1216–1224. [Link]

-

Boganov, S. E., et al. (2016). Mechanism of thermal decomposition of allyltrichlorosilane with formation of three labile intermediates: dichlorosilylene, allyl radical, and atomic chlorine. ResearchGate. [Link]

-

New Reactions of Ring Strained Allyl Silanes. (2018). Western CEDAR. [Link]

-

Thermal and Photochemical Reactions of Organosilicon Compounds. (n.d.). PMC - NIH. [Link]

-

Sakurai, H. (n.d.). REACTIONS OF ALLYLSILANES AND APPLICATION TO ORGANIC SYNTHESIS. SciSpace. [Link]

-

Sample Preparation – DSC. (n.d.). Polymer Chemistry Characterization Lab. [Link]

-

Differential Scanning Calorimetry (DSC) Testing: Complete Guide to Thermal Analysis of Polymers and Materials. (2023). Infinita Lab. [Link]

-

Mechanism of thermal decomposition of silanes. (n.d.). Russian Chemical Reviews. [Link]

-

SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. (n.d.). Waters Corporation. [Link]

-

Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. (2023). NIH. [Link]

-

DSC Analysis of Polymers. (n.d.). EAG Laboratories. [Link]

-

Organosilicon chemistry. (n.d.). Wikipedia. [Link]

-

Allyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]

-

Fact sheet: Pyrolysis. (n.d.). Gouvernement du Québec. [Link]

-

Recent Advances in Organosilicon Chemistry. (n.d.). SCI. [Link]

-

Mechanisms of ion decomposition. (n.d.). University of Bristol. [Link]

-

Mass Spectrometry of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]

-

Investigation of Polymers with Differential Scanning Calorimetry. (n.d.). University of Florida. [Link]

-

Walsh, R. (2005). The cyclopropene pyrolysis story. Chemical Society Reviews, 34(8), 714-732. [Link]

-

Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. (2018). YouTube. [Link]

-

Synthesis of fused furans by gas-phase pyrolysis of 2-allyloxyarylpropenoic esters. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Free radicals by mass spectrometry. Part II.—The thermal decomposition of ethylene oxide, propyline oxide, dimethyl ether, and dioxane. (n.d.). Discussions of the Faraday Society. [Link]

Sources

- 1. Organosilicon chemistry - Wikipedia [en.wikipedia.org]

- 2. Thermal and Photochemical Reactions of Organosilicon Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. infinitalab.com [infinitalab.com]

- 5. waters.com [waters.com]

- 6. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

Physical properties of 1,3-diallyltetramethyldisiloxane

An In-Depth Technical Guide to the Physical and Chemical Properties of 1,3-Diallyltetramethyldisiloxane

Introduction

This compound (CAS No. 17955-81-6) is a bifunctional organosilicon compound featuring a flexible siloxane backbone with reactive allyl groups at the 1 and 3 positions. This unique structure renders it a valuable monomer and crosslinking agent in the synthesis of specialized silicone polymers and materials. Its properties are derived from the combination of the inorganic siloxane (Si-O-Si) linkage, which provides thermal stability and flexibility, and the organic allyl groups, which serve as sites for further chemical modification, most notably through hydrosilylation reactions. This guide provides a comprehensive overview of its core physical properties, spectroscopic signature, synthesis, and safe handling protocols, tailored for professionals in research and materials development.

Molecular Structure and Core Physical Properties

The fundamental characteristics of this compound are dictated by its molecular structure, which consists of two dimethylallyl silyl groups bridged by an oxygen atom.

Caption: Molecular structure of this compound.

The physical properties of this compound are summarized in the table below. These values are critical for designing reaction conditions, purification procedures, and final product formulations.

| Property | Value | Reference |

| CAS Number | 17955-81-6 | [1] |

| Molecular Formula | C₁₀H₂₂OSi₂ | [1] |

| Molecular Weight | 214.45 g/mol | [1] |

| Appearance | Colorless liquid | Inferred from similar compounds[2] |

| Density | 0.8 ± 0.1 g/cm³ | [1] |

| Boiling Point | 188.0 ± 9.0 °C at 760 mmHg | [1] |